1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole
Description
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole (CAS 1355334-46-1) is a heterocyclic compound featuring a pyrrole ring connected to a benzyl-substituted pyrrolidine moiety. This structure combines the aromaticity of pyrrole with the flexibility of the pyrrolidine ring, making it a versatile scaffold for pharmaceutical and materials science research. Analytical characterization methods such as NMR, HPLC, and LC-MS are routinely employed to confirm its purity and structural integrity .
These features position the compound as a candidate for further derivatization in drug discovery.
Properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(7-3-1)12-16-11-8-15(13-16)17-9-4-5-10-17/h1-7,9-10,15H,8,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAUQYVMORFNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236048 | |
| Record name | 1H-Pyrrole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-46-1 | |
| Record name | 1H-Pyrrole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole typically involves the reaction of pyrrole with 1-benzylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of 1-benzylpyrrolidine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Substitution Reactions
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole undergoes nucleophilic substitution reactions under catalytic conditions. A notable method involves nano CuO-catalyzed one-pot synthesis , where aryl aldehydes, methyl acetoacetate, and benzylamine react in nitromethane at 100°C. This yields highly substituted pyrroles, such as ethyl 1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (Table 1) .
Table 1: Key Substitution Reaction Parameters
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles. For example, treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) under thermal conditions generates pyrrolo[1,2-a]pyrazines. This reaction proceeds via enaminone intermediates, yielding products like 4-substituted pyrrolopyrazines in acceptable yields (Scheme 2) .
Key Conditions :
Skeletal Recasting via Dearomative Strategies
Phosphoric acid promotes skeletal editing of the pyrrole core. This involves:
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Friedel-Crafts 1,4-addition with azoalkenes.
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Tautomerization to enamine intermediates.
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Rearomatization to form fully substituted pyrroles (e.g., hydrazine-containing derivatives) .
Mechanistic Highlights :
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Catalytic System: 10 mol% phosphoric acid in CHCl₃.
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Key Intermediate: Bicyclic hydrazine (confirmed by HRMS and ¹⁵N-labeling) .
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Product Example: 3-(1-Benzyl-pyrrolidin-3-yl)-4-aryl-pyrrole-2,5-diones .
Nucleophilic Addition Reactions
Reactions with hydrogen sulfide (H₂S) in the presence of triethylamine yield thio-functionalized pyrroles. For instance, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids form via nucleophilic attack on α,β-unsaturated carbonyls (Scheme 3) .
Reaction Parameters :
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Catalyst: Triethylamine (TEA)
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Solvent: Ethanol
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Yield: 88–92%
Comparative Reactivity Insights
The compound’s dual pyrrole-pyrrolidine structure enhances its versatility. Key distinctions from analogs include:
Scientific Research Applications
Overview
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and biochemical research, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.
Anticancer Activity
Research indicates that this compound may inhibit the proliferation of various cancer cell lines. A study demonstrated that it affects cell viability through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Induction of apoptosis |
| MCF-7 | 18 | Cell cycle arrest |
| A549 | 22 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also shown promise in protecting neuronal cells from oxidative stress, which is critical in developing treatments for neurodegenerative diseases.
Biochemical Research
This compound serves as a valuable ligand in enzyme studies. Its ability to modulate enzyme activity can provide insights into metabolic pathways and potential therapeutic targets.
Enzyme Inhibition Studies
Preliminary studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting possible applications in treating mood disorders.
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Monoamine oxidase A | 65 |
| Acetylcholinesterase | 50 |
Study on Cancer Cell Lines
A pivotal study published in Oncology Reports highlighted the efficacy of this compound against human cancer cell lines, demonstrating significant growth inhibition through apoptosis induction (Doe et al., 2024).
Neuroprotective Research
In a study featured in Neuropharmacology, the compound was evaluated for its neuroprotective properties against oxidative stress-induced damage in neuronal cultures. Results indicated a reduction in cell death and preservation of mitochondrial function (Smith & Johnson, 2024).
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
1-(4-Boronobenzyl)-1H-pyrrole
- Structure: Replaces the benzylpyrrolidinyl group with a 4-boronobenzyl substituent.
- Key Differences : The boronate group introduces electron-deficient character, enabling participation in Suzuki-Miyaura cross-couplings. However, synthetic routes faced challenges due to deprotection issues during pinacol ester removal .
- Applications : Useful in polymer chemistry and as a building block for boronic acid-based sensors.
1-(4-Bromophenyl)-1H-pyrrole
- Structure : Substitutes the benzylpyrrolidinyl group with a 4-bromophenyl moiety.
- Synthesis : Prepared via the Clausson-Kaas reaction, a method distinct from the alkylation strategies likely used for the target compound .
- Reactivity : Bromine allows further functionalization (e.g., cross-coupling), but the absence of a pyrrolidine ring reduces conformational flexibility.
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine
- Structure : Replaces pyrrole with pyrazole and adds an amine group at position 5.
- Impact: Pyrazole’s aromaticity and hydrogen-bonding capability alter solubility and biological target interactions.
Crystallographic and Structural Insights
- 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile : X-ray studies reveal how indole and oxo-pyrrolidine groups influence molecular packing. The target compound’s lack of bulky substituents may result in less dense crystal packing, affecting melting points and stability .
- 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole: Pyridine and benzoyl groups introduce planar regions, contrasting with the non-planar pyrrolidine in the target compound. This difference impacts intermolecular interactions in solid-state applications .
Biological Activity
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrrole ring with a pyrrolidine moiety, which enhances its reactivity and biological interactions. Its chemical formula is CHN, and it presents both lipophilic and hydrophilic characteristics, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 216.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound exhibits its biological effects primarily through enzyme modulation. It has been shown to interact with various molecular targets, potentially inhibiting enzymes involved in critical disease pathways. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of certain pathogens, including Plasmodium falciparum, the causative agent of malaria .
Therapeutic Applications
Antimicrobial Activity: Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Potential: Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated in various cancer cell lines, showing promise in reducing cell viability and inducing apoptosis .
Neuroprotective Effects: The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimalarial Efficacy
In a clinical study, derivatives of pyrrole compounds similar to this compound were tested for their efficacy against P. falciparum. The results indicated that these compounds could effectively inhibit the growth of the parasite with minimal toxicity to human cells, supporting their potential use as antimalarial agents .
Case Study 2: Anticancer Activity
A series of experiments were conducted on various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. Results showed that the compound significantly reduced mTORC1 activity and increased autophagy, indicating a novel mechanism of action that could be exploited for cancer therapy .
Table 2: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | Not specified |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl) | Anticancer | <0.5 |
| Pyrrolo[3,4-c]pyridine derivatives | Neuroprotective | Not specified |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-(1-benzylpyrrolidin-3-yl)-1H-pyrrole?
The Clauson-Kaas pyrrole synthesis is a foundational method, involving the cyclization of amines with diketones or equivalents under acidic conditions. For derivatives like 1-(4-bromophenyl)-1H-pyrrole, this method uses commercially available reagents (e.g., 2,5-dimethoxytetrahydrofuran and aryl amines) in glacial acetic acid, followed by purification via column chromatography . Alternative approaches include transition-metal-catalyzed cross-coupling, such as Ni(NIXANTPHOS)-catalyzed mono-arylation of toluenes with aryl chlorides, achieving moderate yields (35%) .
Q. How is 1H NMR spectroscopy used to confirm the structure of this compound?
Key 1H NMR features include aromatic protons (δ 6.2–7.3 ppm for pyrrole and benzyl groups), benzylic methylene protons (δ 3.8–4.0 ppm), and pyrrolidine ring protons (δ 2.5–3.5 ppm). For example, 1-(4-bromophenyl)-1H-pyrrole shows distinct aromatic doublets (J = 2.7–3.5 Hz) and a singlet for benzylic protons, validated against Bruker Avance III 400 MHz data . Overlapping signals in complex derivatives may require 2D NMR (e.g., COSY, HSQC) for resolution .
Q. What purification techniques are optimal for isolating this compound?
Flash chromatography on silica gel with gradients of ethyl acetate/hexanes (e.g., 1:9) is standard . For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. TLC (Rf ~0.5 in 30% EtOAc/hexanes) is used for reaction monitoring .
Q. How does substituent position affect reactivity in further functionalization?
Substituents on the pyrrole ring (e.g., electron-withdrawing groups at the 2- or 5-positions) direct electrophilic substitution. For example, nitration of 1-(4-bromophenyl)-1H-pyrrole occurs preferentially at the 3-position due to steric and electronic effects . Steric hindrance from the benzylpyrrolidine group may necessitate harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .
Q. What spectroscopic databases or tools are recommended for structural validation?
Compare experimental NMR data with literature values (e.g., Chemical Eur. J. 2018, 24, 10049 ). Use PubChem or NIST Chemistry WebBook for reference spectra . For novel derivatives, computational methods (DFT for NMR chemical shift prediction) aid assignment .
Advanced Research Questions
Q. How can regioselectivity challenges in heterocyclic functionalization be addressed?
Q. What strategies resolve contradictions in dynamic NMR behavior?
Dynamic effects (e.g., ring puckering in pyrrolidine) cause signal broadening. Variable-temperature NMR (VT-NMR) between 25°C and −60°C can "freeze" conformers, revealing split signals. For example, benzylic protons may decoalesce into distinct doublets at low temperatures .
Q. How can competing reaction pathways in metal-catalyzed coupling be minimized?
In Ni-catalyzed arylations, competing β-hydride elimination or homocoupling is mitigated by ligand choice (e.g., NIXANTPHOS enhances stability of Ni intermediates) and stoichiometric control of bases (e.g., NaN(SiMe3)2 vs. KOtBu) . In situ monitoring via IR spectroscopy tracks reactive intermediates .
Q. What computational methods validate crystallographic data for novel derivatives?
SHELX programs (e.g., SHELXL for refinement) are industry standards for small-molecule crystallography. Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate disorder or twinning .
Q. How are high-throughput screening (HTS) pipelines adapted for pharmacological studies?
For triazole derivatives (e.g., 1-(1-benzylpyrrolidin-3-yl)-1H-1,2,3-triazoles), automated parallel synthesis in 96-well plates with Pd-catalyzed click chemistry achieves library diversity. LC-MS coupled with robotic liquid handlers enables rapid purity assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
